2,5-Dimethylisonicotinonitrile
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Overview
Description
2,5-Dimethylisonicotinonitrile is an organic compound with the molecular formula C₈H₈N₂. It is a derivative of isonicotinonitrile, characterized by the presence of two methyl groups at the 2 and 5 positions of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylisonicotinonitrile typically involves the reaction of 2,5-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, due to the electron-withdrawing nature of the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethylisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylisonicotinonitrile largely depends on its role as an intermediate or a building block in chemical reactions. Its nitrile group can interact with various molecular targets, facilitating the formation of new bonds and the synthesis of complex molecules. The pathways involved typically include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
2,6-Dimethylisonicotinonitrile: Similar structure but with methyl groups at the 2 and 6 positions.
2,5-Dimethylpyridine: Lacks the nitrile group, making it less reactive in certain types of chemical reactions.
Isonicotinonitrile: Lacks the methyl groups, resulting in different reactivity and physical properties.
Uniqueness: 2,5-Dimethylisonicotinonitrile is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of specialized organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2,5-dimethylpyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSJARUDMJJPLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592594 |
Source
|
Record name | 2,5-Dimethylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-10-3 |
Source
|
Record name | 2,5-Dimethylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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